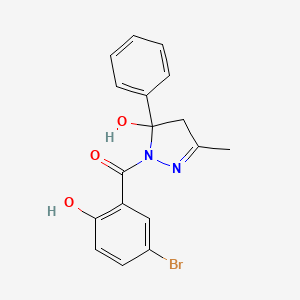

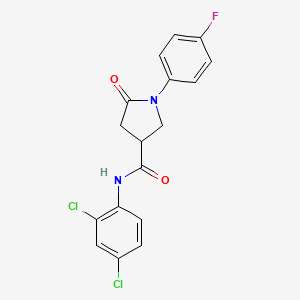

![molecular formula C16H13N5OS2 B5153559 5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)

5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenothiazine is a heterocyclic compound that has been the subject of extensive research due to its diverse range of biological activities . A variety of synthetic compounds include the phenothiazine moiety, which is regarded as one of the most significant “privileged substructures” due to the diverse range of biological activities that many of its derivatives exhibit .

Synthesis Analysis

A new compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP) was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR) and mass spectrometry .Molecular Structure Analysis

The molecular structure of the compound (PTZ–PIP) was confirmed by single-crystal X-ray crystallographic studies . The compound (PTZ–PIP) was crystallized in a monoclinic crystal system with a space group of C2 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Phenothiazine derivatives have shown promising anticancer activity . A study reported the synthesis of novel 1,2,4-triazole derivatives, including phenothiazine, which showed promising cytotoxic activity against various cancer cell lines .

Antioxidant Activity

Phenothiazine derivatives have also demonstrated antioxidant activity . This suggests that our compound could potentially be used in treatments where oxidative stress plays a significant role.

Antimicrobial Activity

1,2,4-Triazole and its derivatives have shown antimicrobial activities . This suggests that our compound could potentially be used in the development of new antimicrobial agents.

Antifungal Activity

Both 1,2,4-triazole and phenothiazine derivatives have shown antifungal activities . This suggests potential applications in antifungal treatments.

Anti-inflammatory Activity

1,2,4-Triazole derivatives have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antiviral Activity

1,2,4-Triazole derivatives have shown antiviral activities . This suggests potential applications in the treatment of viral infections.

Antitubercular Activity

Phenothiazine derivatives have shown antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Agricultural Applications

1,2,4-Triazole derivatives have shown agricultural applications . This suggests potential uses in the development of pesticides or other agricultural chemicals.

Wirkmechanismus

Target of Action

Phenothiazine derivatives, a key component of this compound, are known to exhibit a wide range of biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant .

Mode of Action

It’s worth noting that phenothiazine derivatives are known to interact with various biological targets, leading to their diverse range of activities .

Biochemical Pathways

Given the wide range of activities exhibited by phenothiazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The compound “2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone” is a white crystalline solid with high solubility in water , which could potentially enhance its bioavailability.

Result of Action

Phenothiazine derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS2/c17-15-18-16(20-19-15)23-9-14(22)21-10-5-1-3-7-12(10)24-13-8-4-2-6-11(13)21/h1-8H,9H2,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTMMHOSEGPWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NNC(=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)

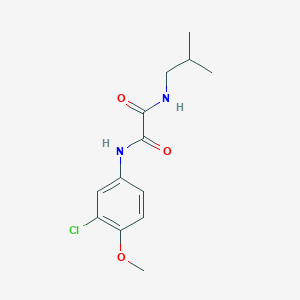

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)

![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)

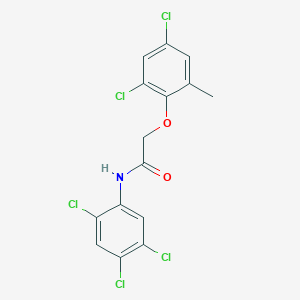

![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5153517.png)

![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)

![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)

![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)

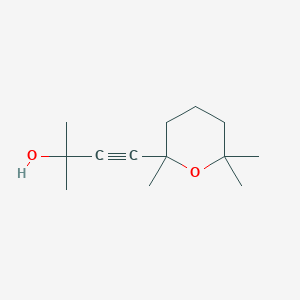

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)

![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)